5-ethyl-3-ethynyl-1,2-oxazole
Description
Historical Context and Evolution of 1,2-Oxazole Chemistry
The chemistry of 1,2-oxazoles has a rich history, with initial synthetic methods dating back to the late 19th century. Early approaches often involved the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. wikipedia.org Over the decades, the synthetic toolbox for creating the 1,2-oxazole ring has expanded significantly. nih.gov Key developments include 1,3-dipolar cycloadditions of nitrile oxides with alkynes, which offer a high degree of control over regioselectivity. wikipedia.org More recent innovations have focused on developing milder and more efficient protocols, including metal-catalyzed and visible-light-mediated transformations. nih.govresearchgate.net The evolution of these synthetic strategies has been driven by the increasing demand for structurally diverse oxazole (B20620) derivatives for applications in medicinal chemistry, agrochemicals, and material science. smolecule.com
Significance of Alkynyl Moieties in Heterocyclic Chemistry
The incorporation of alkynyl groups into heterocyclic structures is a powerful strategy in modern organic synthesis. nih.gov The carbon-carbon triple bond of the alkynyl moiety serves as a versatile functional handle, enabling a wide range of chemical transformations. nih.gov These include well-established reactions like the Sonogashira coupling for carbon-carbon bond formation and the azide-alkyne "click" reaction for the efficient construction of triazoles. chemrxiv.org The linear geometry of the acetylene (B1199291) linker allows for precise spatial orientation of molecular fragments, a property that has been exploited in the design of complex architectures such as molecular rotors. chemrxiv.org Furthermore, the ethynyl (B1212043) group can participate in various cyclization and annulation reactions, providing access to a diverse array of fused and polycyclic heterocyclic systems. acs.org
Structural Analysis of 5-Ethyl-3-ethynyl-1,2-oxazole within the Context of Functionalized Heterocycles
The structure of this compound is characterized by the planar, aromatic 1,2-oxazole ring. The ethyl group at the C5 position and the ethynyl group at the C3 position are key determinants of its chemical reactivity and physical properties. The electron-withdrawing nature of the ethynyl group influences the electron density distribution within the oxazole ring, while the ethyl group can participate in substitution reactions. The presence of the reactive ethynyl moiety makes this compound a valuable building block for the synthesis of more complex molecules through reactions such as oxidation of the ethynyl group to a carboxylic acid or reduction of the oxazole ring.
Overview of Current Academic Research Trajectories in Ethynyl Oxazole Chemistry
Current research in the field of ethynyl oxazoles is largely focused on expanding their synthetic utility and exploring their potential applications. chemrxiv.org A significant area of investigation involves the development of efficient and scalable synthetic protocols to produce a wider variety of functionalized ethynyl oxazoles. chemrxiv.orgchemrxiv.org Researchers are also actively exploring the use of these compounds in "click" chemistry to generate diverse libraries of triazole-containing heterocycles with potential biological activity. chemrxiv.org The unique electronic and structural properties of ethynyl oxazoles have also led to their investigation in the field of material science, particularly in the construction of molecular machines like nanorotors. chemrxiv.org Furthermore, there is ongoing interest in the potential pharmacological applications of ethynyl oxazoles, with studies exploring their efficacy as antimicrobial agents and their potential as lead compounds in drug discovery programs.
Properties
CAS No. |
2137530-80-2 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Ethyl 3 Ethynyl 1,2 Oxazole and Analogues
De Novo Synthesis Approaches to the 1,2-Oxazole Ring System
The foundational step in many synthetic routes is the construction of the 1,2-oxazole ring itself. This can be achieved through various cyclization reactions or by using carefully designed precursor molecules.
The formation of the 1,2-oxazole (or isoxazole) core is frequently accomplished through cyclization reactions. One of the principal methods is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov Another prominent pathway involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov
Other established methods for forming the oxazole (B20620) ring include the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Additionally, the reaction of α-halo ketones with primary amides can also yield the desired oxazole structure. pharmaguideline.com Hypervalent iodine reagents have also been employed to mediate oxidative cyclization reactions of N-allylamides or N-propargylamides to form oxazoline (B21484) derivatives, which can be precursors to oxazoles. nsf.gov
Alternatively, the synthesis can commence with acyclic precursors that are designed to form the substituted oxazole ring in a controlled manner. A notable example is the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov This method allows for the preparation of regioisomeric 1,2-oxazole derivatives. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and dehydration to yield the final substituted 1,2-oxazole. nih.gov
The van Leusen oxazole synthesis is another significant precursor-based method, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent. nih.govmdpi.com In this approach, a 5-substituted oxazole can be obtained from the reaction of an aldehyde with TosMIC in a one-pot reaction under mild conditions. nih.govmdpi.com This method is valued for its operational simplicity and the ready availability of starting materials. mdpi.com
Functionalization of Pre-formed 1,2-Oxazole Rings
When a 1,2-oxazole ring is already available, the synthetic challenge shifts to the precise introduction of the required substituents at specific positions. For 5-ethyl-3-ethynyl-1,2-oxazole, this involves adding the ethynyl (B1212043) group at the C-3 position.
Achieving regioselectivity is crucial when functionalizing the 1,2-oxazole ring. The introduction of the ethynyl group specifically at the C-3 position requires robust and selective chemical reactions.
The Sonogashira reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is particularly well-suited for the introduction of an ethynyl group onto a heterocyclic ring. To synthesize 3-ethynyl-1,2-oxazole (B2434253) derivatives, a 3-halo-1,2-oxazole precursor is typically used.
The reaction generally employs a palladium catalyst, a copper(I) co-catalyst, and a base, and can be carried out under mild conditions. wikipedia.org The Sonogashira coupling has been successfully applied to functionalized trifloyl oxazoles, reacting them with terminal alkynes to produce disubstituted heterocycles. nih.gov This demonstrates the feasibility of regioselectively coupling an alkyne at a specific position on the oxazole ring, provided a suitable leaving group (like a halide or triflate) is present at the C-3 position.
In many synthetic sequences involving terminal alkynes, particularly in cross-coupling reactions, it is often necessary to use a protecting group for the acetylenic hydrogen to prevent undesired side reactions. sioc-journal.cn Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS), are commonly employed for this purpose. wikipedia.orggelest.com
Introduction of the Ethyl Group at C-5
The incorporation of an ethyl group at the C-5 position of the 1,2-oxazole ring is a key synthetic step. One common approach involves the cyclocondensation of a β-keto ester with hydroxylamine. nih.gov For instance, the reaction of an ethyl-substituted β-keto ester with hydroxylamine hydrochloride can lead to the formation of the 5-ethyl-1,2-oxazole ring system. nih.gov Another strategy involves the deprotonation of a 5-unsubstituted 1,2-oxazole at the C-5 position using a strong base, followed by reaction with an ethylating agent. However, deprotonation of the 1,2-oxazole ring can be challenging and may lead to ring-opening. taylorfrancis.com
Preparative deprotonations of 3-substituted-1,2-oxazoles often occur at the 5-methyl substituent when present, allowing for subsequent reactions with electrophiles at that position. taylorfrancis.com This highlights the influence of existing substituents on the regioselectivity of such reactions.
Multi-step Synthetic Sequences for this compound
The synthesis of this compound typically follows a multi-step sequence. A general strategy involves the initial construction of a 5-ethyl-1,2-oxazole core, followed by the introduction of the ethynyl group at the C-3 position.
One plausible route begins with the synthesis of a 3-halo-5-ethyl-1,2-oxazole intermediate. This can be achieved through various methods, including the cyclization of appropriately substituted precursors. Subsequently, a Sonogashira coupling reaction can be employed to introduce the ethynyl group. chemrxiv.orgchemrxiv.org This palladium-catalyzed cross-coupling reaction between the 3-halo-1,2-oxazole and a terminal alkyne, such as (trimethylsilyl)acetylene, followed by deprotection of the silyl (B83357) group, affords the desired 3-ethynyl-1,2-oxazole. chemrxiv.orgchemrxiv.org
The following table outlines a general synthetic approach:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Formation of 5-ethyl-1,2-oxazole ring | β-keto ester, hydroxylamine hydrochloride | 5-ethyl-1,2-oxazole derivative |
| 2 | Halogenation at C-3 | Halogenating agent (e.g., NBS, Br₂) | 3-halo-5-ethyl-1,2-oxazole |
| 3 | Sonogashira Coupling | (Trimethylsilyl)acetylene, Pd catalyst, Cu co-catalyst, base | 5-ethyl-3-((trimethylsilyl)ethynyl)-1,2-oxazole |
| 4 | Desilylation | Fluoride source (e.g., TBAF) or base | This compound |
NBS: N-Bromosuccinimide, Br₂: Bromine, TBAF: Tetrabutylammonium fluoride
Continuous flow synthesis has also emerged as a powerful technique for multi-step syntheses of complex heterocyclic compounds, offering precise control over reaction conditions and improved safety for handling potentially hazardous intermediates like diazonium species. nih.govbeilstein-journals.orgnih.gov
Challenges and Innovations in the Synthesis of Ethynyl-Substituted 1,2-Oxazoles
The synthesis of ethynyl-substituted 1,2-oxazoles presents several challenges, primarily related to the stability of the 1,2-oxazole ring and achieving regioselectivity. chemrxiv.orgchemrxiv.org However, ongoing research has led to innovative solutions to overcome these hurdles.
Sensitivity of the 1,2-Oxazole Ring System to Reaction Conditions
The 1,2-oxazole ring is known to be sensitive to certain reaction conditions, particularly strong acids and bases, which can lead to ring cleavage. chemrxiv.orgchemrxiv.orgtaylorfrancis.com For instance, the use of butyllithium (B86547) for deprotonation can result in reduced yields due to non-selective deprotonation and potential ring-opening. chemrxiv.org The N-O bond within the isoxazole (B147169) ring is susceptible to catalytic hydrogenolysis, a property that is sometimes exploited synthetically to unmask 1,3-dicarbonyl compounds. taylorfrancis.com
To address this sensitivity, chemists have focused on developing milder reaction conditions. The use of less basic organolithium reagents like lithium diisopropylamide (LDA) has been shown to be more effective for selective deprotonation in some cases. chemrxiv.org Furthermore, employing protective groups for the ethynyl moiety, such as a triisopropylsilyl (TIPS) group, can shield it during subsequent transformations. chemrxiv.orgchemrxiv.org The removal of such protecting groups also requires mild methods, for example, using lithium hydroxide (B78521) in tetrahydrofuran, to avoid side reactions. chemrxiv.org
Regioselectivity Control in Substitution Reactions of 1,2-Oxazoles
Achieving regioselective substitution on the 1,2-oxazole ring is a significant challenge. The position of substitution (C-3, C-4, or C-5) is influenced by the existing substituents and the nature of the electrophile or nucleophile. researchgate.netrsc.org Electrophilic aromatic substitution generally occurs at the C-4 position, but this can be influenced by activating groups. taylorfrancis.com Nucleophilic aromatic substitution is more favorable at the C-2 position if a suitable leaving group is present. wikipedia.org
For the synthesis of specifically substituted 1,2-oxazoles, directed metalation strategies have proven valuable. researchgate.net By using a directing group, it is possible to achieve lithiation at a specific position, which can then be quenched with an electrophile to introduce the desired substituent. The choice of the base is crucial in these reactions to control regioselectivity and avoid undesired side reactions. chemrxiv.org For instance, the synthesis of regioisomerically pure 1,2-oxazole derivatives can be achieved through the cycloaddition of β-enamino ketoesters with hydroxylamine. nih.gov
Scalability Considerations for Multigram Synthesis
Scaling up the synthesis of ethynyl-substituted 1,2-oxazoles from milligram to multigram quantities introduces further challenges. chemrxiv.orgchemrxiv.org Reactions that are high-yielding on a small scale may not be directly translatable to a larger scale due to issues with heat transfer, mixing, and purification. chemrxiv.org
Innovations in this area include the development of robust and optimized synthetic protocols that are scalable. chemrxiv.orgchemrxiv.org This involves careful selection of reagents, solvents, and reaction conditions to ensure efficiency and safety on a larger scale. For example, replacing problematic reagents like cesium fluoride, which can cause issues during workup, with alternatives like lithium hydroxide for deprotection steps is a key consideration for scalability. chemrxiv.org The development of one-pot procedures and flow chemistry approaches are also significant advancements in achieving multigram synthesis of these valuable compounds. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Ethyl 3 Ethynyl 1,2 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-ethyl-3-ethynyl-1,2-oxazole, a combination of one- and two-dimensional NMR experiments would be essential for an unambiguous assignment of its proton and carbon signals.
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial characterization of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the ethyl group's methylene (B1212753) and methyl protons, the ethynyl (B1212043) proton, and the proton on the isoxazole (B147169) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environments. For instance, the ethynyl proton would likely appear as a singlet in a region typical for acetylenic protons. The ethyl group would present as a quartet for the methylene (–CH2–) protons and a triplet for the methyl (–CH3) protons, with the splitting pattern arising from spin-spin coupling.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule would produce a distinct resonance. The spectrum would feature signals for the two carbons of the ethynyl group, the carbons of the ethyl group, and the three carbons of the isoxazole ring. The chemical shifts of the isoxazole ring carbons are particularly diagnostic for confirming the ring structure. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), can complement experimental data to aid in the precise assignment of these NMR signals. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Isoxazole-H | ~6.0-6.5 | Singlet | N/A |
| Ethynyl-H | ~3.0-3.5 | Singlet | N/A |
| Ethyl (-CH₂) | ~2.7-3.0 | Quartet | ~7.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Isoxazole C=N | ~150-160 |
| Isoxazole C-O | ~165-175 |
| Isoxazole C-H | ~100-110 |
| Ethynyl C≡C | ~70-80 |
| Ethynyl C≡C | ~80-90 |
| Ethyl -CH₂ | ~20-25 |
Note: The predicted chemical shift values are estimates based on general principles and data for similar isoxazole structures. Actual experimental values may vary.
To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be expected, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the isoxazole C-H, the ethyl -CH₂-, and the ethyl -CH₃ groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help to confirm the geometry and conformation of the molecule. In a study of functionalized azoles, 2D NOESY spectra were instrumental in proving the structure of the synthesized compounds by observing cross-peaks between protons of different functional groups. mdpi.com
While solution-state NMR is the most common technique, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. This is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Techniques like ¹³C{¹⁴N} RESPDOR (Rotational-Echo Double-Resonance) solid-state NMR can be employed to differentiate between heterocyclic isomers, such as isoxazoles and oxazoles, by identifying the number of carbon atoms directly bonded to nitrogen. nih.goviastate.edu For an isoxazole, only one carbon signal in the ¹⁴N-filtered ¹³C NMR spectrum would be expected, corresponding to the C-N bond within the ring. iastate.edu This method provides an unambiguous way to confirm the isoxazole ring structure in the solid state. nih.goviastate.edu
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent and diagnostic peaks would be:
C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne.
C≡C stretch: A weaker band in the region of 2100-2140 cm⁻¹.
C-H stretches: Bands for the aromatic C-H on the isoxazole ring and the aliphatic C-H bonds of the ethyl group, typically in the 2850-3100 cm⁻¹ range.
C=N and C=C stretches: Vibrations of the isoxazole ring would appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹.
N-O stretch: A characteristic band for the isoxazole ring, usually found in the 1350-1450 cm⁻¹ region.
In studies of various isoxazole derivatives, FT-IR spectroscopy has been routinely used to confirm the presence of these key functional groups. researchgate.net
Table 3: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Acetylenic C-H Stretch | ~3300 | Strong, Sharp |
| Aliphatic C-H Stretch | ~2850-2970 | Medium |
| Alkynyl C≡C Stretch | ~2100-2140 | Weak to Medium |
| Isoxazole Ring C=N/C=C Stretch | ~1400-1650 | Medium to Strong |
Note: The predicted wavenumbers are based on typical ranges for these functional groups.
Mass Spectrometry Techniques
Mass spectrometry stands as a cornerstone in the analytical toolkit for molecular characterization, providing invaluable information on the mass and, by extension, the elemental composition and structural fragments of a compound.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unequivocal identification of a synthesized compound by providing its exact molecular mass with a high degree of accuracy and precision. For this compound, with a nominal mass of 121, HRMS can distinguish its elemental composition from other potential isobaric compounds.
While specific experimental HRMS data for this compound is not widely published, the expected theoretical exact mass can be calculated. This value serves as a benchmark for experimental verification. The process typically involves soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector.
In a typical ESI-TOF analysis, the compound would be expected to be observed as a protonated molecule, [M+H]⁺. The comparison between the experimentally measured mass-to-charge ratio (m/z) and the calculated theoretical mass provides strong evidence for the compound's identity. For instance, a study on related ethynyl oxazole (B20620) derivatives utilized ESI-TOF for the confirmation of their structures, demonstrating the power of this technique in the characterization of this class of compounds.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₇H₇NO |
| Monoisotopic Mass | 121.0528 g/mol |
| Average Mass | 121.137 g/mol |
This table presents theoretical values. Experimental verification via HRMS is crucial for confirmation.
Beyond exact mass determination, the fragmentation pattern of a molecule under mass spectrometric conditions provides a "fingerprint" that aids in structural elucidation. Techniques such as tandem mass spectrometry (MS/MS) following electrospray ionization (ESI-MS/MS) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) are employed to induce and analyze these fragmentation pathways.
In a hypothetical GC-MS analysis of this compound, the initial electron impact would likely lead to the formation of a molecular ion (M⁺•). Subsequent fragmentation could involve the loss of the ethyl group, the ethynyl group, or cleavage of the oxazole ring itself. The resulting fragment ions would produce a characteristic mass spectrum.
Similarly, in an ESI-MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting product ions would reveal key structural motifs. For example, the stability of the oxazole ring and the relative bond strengths of the ethyl and ethynyl substituents would dictate the primary fragmentation routes. Analysis of these patterns in related heterocyclic systems often shows characteristic losses of small neutral molecules or radical species.
Electronic Spectroscopy Methodologies (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of a molecule by probing the transitions between electronic energy levels. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the chromophores present in the molecule.
The chromophoric system of this compound is composed of the 1,2-oxazole ring conjugated with the ethynyl group. This extended π-system is expected to give rise to characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment.
Table 2: Expected UV-Vis Absorption Characteristics
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | 200 - 400 | Ethynyl-conjugated oxazole ring |
| n → π | Lower intensity, may be solvent dependent | Non-bonding electrons on N and O atoms |
This table provides a general expectation based on the structure. Experimental determination is necessary for accurate data.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed model of the electron density and, consequently, the arrangement of atoms in space can be constructed.
For this compound, a successful single-crystal X-ray diffraction analysis would provide precise information on:
Bond lengths and angles: Confirming the geometry of the oxazole ring and its substituents.
Conformation: Determining the preferred spatial orientation of the ethyl group relative to the oxazole ring.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonding or π-stacking interactions.
As this compound is achiral, the determination of absolute stereochemistry is not applicable. However, for chiral derivatives, this technique is indispensable. The acquisition of suitable single crystals is often the most challenging step in this analysis. To date, no published crystallographic data for this compound has been found.
Chemical Reactivity and Transformation Pathways of 5 Ethyl 3 Ethynyl 1,2 Oxazole
Reactivity of the Ethynyl (B1212043) Moiety
The ethynyl group, a terminal alkyne, is a highly versatile functional group. Its reactivity is characterized by the acidic nature of the terminal proton and the electron-rich carbon-carbon triple bond, making it amenable to a variety of addition and coupling reactions.
The terminal alkyne of 5-ethyl-3-ethynyl-1,2-oxazole serves as an ideal substrate for "click chemistry," a concept introduced by Karl Barry Sharpless. Specifically, it excels in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. core.ac.uk This reaction forms a stable 1,2,3-triazole ring by joining the alkyne with an azide-containing molecule. organicchemistrytutor.comrsc.org
The CuAAC reaction is renowned for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole isomer), and compatibility with a wide array of functional groups, allowing it to proceed under mild, often aqueous, conditions. nih.gov Ethynyl-substituted oxazoles and isoxazoles are considered valuable building blocks in medicinal and materials chemistry due to their ability to readily participate in these high-yielding cycloadditions, often achieving yields of over 90%. acs.orgcdnsciencepub.com This transformation allows for the straightforward linkage of the isoxazole (B147169) core to various molecular scaffolds, including biomolecules, polymers, and other heterocyclic systems. organicchemistrytutor.comcdnsciencepub.com
The general scheme for this reaction involves the formation of a copper acetylide intermediate, which then reacts with an organic azide (B81097) to form the triazole product. libretexts.org
Table 1: Representative Conditions for Azide-Alkyne Cycloaddition
| Catalyst System | Azide Partner | Solvent | Yield | Reference |
| Copper(II) Sulfate / Sodium Ascorbate | Benzyl Azide | Ethanol/Water | >95% | cdnsciencepub.com |
| Copper(I) Iodide | Various Azides | DMF | 84-98% | researchgate.net |
| Copper(I) salt | In situ generated nitrile oxides | Not specified | Good | organic-chemistry.org |
Hydration: In accordance with the general reactivity of terminal alkynes, the ethynyl group of this compound is expected to undergo hydration reactions. The most common method is the mercury(II)-catalyzed hydration, known as the Kucherov reaction. This reaction follows Markovnikov's rule, where the initial enol intermediate rapidly tautomerizes to the more stable ketone. This would transform the ethynyl group into an acetyl group, yielding 3-acetyl-5-ethyl-1,2-oxazole.
Carbonylation: The ethynyl group can also participate in carbonylation reactions, which introduce a carbonyl group into the molecule. Palladium-catalyzed hydroesterification, for instance, can convert the terminal alkyne into an α,β-unsaturated ester in the presence of carbon monoxide and an alcohol. core.ac.uk Direct carboxylation using carbon dioxide as a C1 source, often mediated by a cesium carbonate base, can also be employed to synthesize the corresponding propiolic acid, 3-(5-ethyl-1,2-oxazol-3-yl)propiolic acid. acs.orgelsevierpure.com
The ethynyl group and the isoxazole ring exhibit distinct behaviors under oxidative and reductive conditions.
Oxidation: The ethynyl group can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) can cleave the triple bond to form a carboxylic acid at the C3 position of the isoxazole ring. elsevierpure.com The isoxazole ring itself is generally resistant to oxidation.
Reduction: The ethynyl group is readily reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the alkyne first to an alkene (vinyl group) and then to an alkane (ethyl group). The isoxazole ring contains a weak N-O bond, making it susceptible to cleavage under certain reductive conditions (e.g., catalytic hydrogenation, dissolving metal reduction). rsc.org This ring-opening provides access to various difunctional compounds like β-hydroxy ketones or enaminones, making the isoxazole a useful synthetic intermediate.
The carbon-carbon triple bond of the ethynyl moiety is electron-rich, making it susceptible to electrophilic addition reactions. Reagents like halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) can add across the triple bond.
The terminal proton on the alkyne is weakly acidic and can be removed by a strong base to form an acetylide anion. This nucleophilic species can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to form new carbon-carbon bonds. The ethynyl group itself can also undergo nucleophilic addition reactions, particularly when activated by adjacent electron-withdrawing groups.
Reactivity of the 1,2-Oxazole Heterocycle
The 1,2-oxazole (isoxazole) ring is an electron-deficient aromatic heterocycle. This electron deficiency, coupled with the inherent reactivity of its constituent atoms, governs its substitution patterns.
Due to its electron-deficient nature, the isoxazole ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, when such reactions occur, they proceed with high regioselectivity.
Common electrophilic substitution reactions like halogenation have been well-documented for 3,5-disubstituted isoxazoles.
Table 2: C4-Halogenation of 3,5-Disubstituted Isoxazoles
| Reaction | Reagent(s) | Solvent | Conditions | Reference |
| Iodination | Iodine monochloride (ICl) | Dichloromethane | Room Temperature | nih.gov |
| Iodination | N-Iodosuccinimide (NIS) | Acetic Acid | 80-100 °C | elsevierpure.com |
| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | 80-100 °C | elsevierpure.com |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetic Acid | 80-100 °C | elsevierpure.com |
These reactions provide a reliable method for introducing a handle at the C4 position of this compound, which can then be used for further functionalization, such as in palladium-catalyzed cross-coupling reactions. nih.gov
Nucleophilic Attack and Ring-Opening Reactions
The 1,2-oxazole ring system exhibits susceptibility to nucleophilic attack, which can, in many cases, lead to ring-opening rather than simple substitution. This reactivity is a consequence of the ring strain and the electronegativity of the nitrogen and oxygen heteroatoms, which create electron-deficient carbon centers.
Nucleophilic Attack on the Oxazole (B20620) Ring: Generally, nucleophilic attack on oxazole rings occurs preferentially at the C2 and C5 positions, which are the most electron-deficient. pharmaguideline.com For this compound, the C5 position is substituted with an ethyl group, making the C2 position a likely target for nucleophiles. However, direct nucleophilic substitution on an unsubstituted oxazole ring is uncommon. pharmaguideline.com Instead, the attack often initiates a cascade of reactions resulting in the cleavage of the N-O bond and rearrangement to form a different heterocyclic or open-chain product. For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring transformation into imidazoles. pharmaguideline.com
Reactions involving the Ethynyl Group: The terminal alkyne (ethynyl) group at the C3 position is a highly reactive site for nucleophilic additions. This functionality allows this compound to serve as a versatile building block in synthetic chemistry. The ethynyl group can readily participate in reactions such as Michael additions and is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles. chemrxiv.org The mechanism of action for some biologically active ethynyl-containing compounds involves the covalent bonding of the ethynyl group with nucleophilic sites on enzymes.
Ring-Opening Pathways: The stability of the oxazole ring is often compromised during reactions targeting its substituents. Studies on related ethynyl oxazoles have shown that the formation of an oxazole carbanion, particularly in polar aprotic solvents, can lead to a more stable open-form transition state, facilitating ring cleavage. chemrxiv.orgchemrxiv.org While specific studies on the ring-opening of this compound are not prevalent, the general lability of the oxazole core suggests that harsh nucleophilic or basic conditions could induce ring-opening transformations. chemrxiv.org
Stability under Various Chemical Conditions
The stability of the this compound molecule is a critical factor in its synthesis, handling, and application. The oxazole ring is known to be sensitive, particularly to acidic conditions, which can lead to degradation or rearrangement. chemrxiv.org
Acidic Conditions: 1,2-Oxazoles are weak bases and can be protonated by strong acids, forming oxazolium salts. pharmaguideline.comwikipedia.org This protonation makes the ring highly electron-deficient and susceptible to cleavage. Studies on various oxazole derivatives confirm that the ring is generally unstable and prone to decomposition or rearrangement in acidic media. chemrxiv.org
Basic and Nucleophilic Conditions: The stability of the compound under basic conditions depends on the strength of the base and the reaction temperature. While moderate bases are used in functionalization reactions like the Sonogashira coupling, strong bases such as organolithium reagents (e.g., n-BuLi) can lead to non-selective deprotonation and side reactions if not carefully controlled. chemrxiv.org The terminal alkyne proton is acidic and can be removed by a suitable base. Furthermore, strong nucleophiles can induce ring-opening as discussed previously. pharmaguideline.com
Oxidative and Reductive Conditions: The ethynyl group and the oxazole ring itself can be susceptible to both oxidation and reduction. The ethynyl group can be oxidized to the corresponding carboxylic acid. Conversely, the oxazole ring can be reduced to form dihydro-oxazole derivatives. The choice of reagents is crucial to achieve selective transformation without degrading the sensitive heterocyclic core.
| Condition | Reagent/Environment | Observed Reactivity/Stability | Reference |
|---|---|---|---|
| Strong Acid | Concentrated mineral acids (e.g., H₂SO₄) | Generally unstable; leads to ring cleavage and decomposition. | pharmaguideline.comchemrxiv.org |
| Strong Base | Organolithium reagents (e.g., n-BuLi, LDA) | Can lead to deprotonation at various sites or non-selective reactions. Potential for ring instability. | chemrxiv.org |
| Mild Base | Amines (e.g., Et₃N), Carbonates (e.g., K₂CO₃) | Generally stable; used in coupling and deprotection reactions. | chemrxiv.org |
| Oxidizing Agents | Not specified | The ethynyl group can be oxidized. The ring itself can be sensitive. | |
| Reducing Agents | Not specified | The oxazole ring can be reduced to less saturated forms (e.g., dihydro-oxazole). |
Regioselective Functionalization of the Oxazole Ring and Side Chains
Regioselective functionalization is key to utilizing this compound as a scaffold for more complex molecules. The distinct reactivity of the C4 position on the ring, the terminal alkyne, and the ethyl group allows for selective modifications.
Functionalization of the Oxazole Ring: The most common site for electrophilic attack on the oxazole ring is C4, though such reactions are generally difficult unless activating (electron-releasing) groups are present. pharmaguideline.com A more effective strategy for functionalizing the ring is through metallation followed by quenching with an electrophile. Deprotonation of the oxazole ring is challenging due to the acidity of the ethynyl proton. However, in related systems, selective bromination at the C4 position has been achieved using reagents like N-bromosuccinimide (NBS) under specific conditions, which can then be used for further cross-coupling reactions. chemrxiv.org
Functionalization of the Side Chains:
Ethynyl Group: The terminal alkyne is the most versatile handle for functionalization. It readily undergoes Sonogashira coupling reactions with aryl or vinyl halides to introduce new carbon-carbon bonds. chemrxiv.org It is also the key reactive partner in azide-alkyne cycloaddition reactions, providing a high-yield pathway to 1,2,3-triazole derivatives. chemrxiv.org
Ethyl Group: The ethyl group at C5 is less reactive. Electrophilic substitution on the alkyl chain is possible but typically requires harsh conditions that may not be compatible with the sensitive oxazole ring.
| Reaction Type | Target Site | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | C3-Ethynyl | Aryl/Vinyl Halide, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) | 3-Alkynyl-substituted oxazole | chemrxiv.org |
| Azide-Alkyne Cycloaddition (CuAAC) | C3-Ethynyl | Organic Azide, CuSO₄, Reducing Agent (e.g., Na-Ascorbate) | 3-(1,2,3-Triazol-4-yl)-oxazole | chemrxiv.org |
| Bromination | C4-Position | N-Bromosuccinimide (NBS), LiHMDS | 4-Bromo-oxazole derivative | chemrxiv.org |
| Lithiation/Deprotonation | C2-Position (in other isomers) | n-BuLi or LDA | 2-Lithio-oxazole intermediate | pharmaguideline.comchemrxiv.org |
Mechanisms of Key Transformations Involving this compound
Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing synthetic routes.
Mechanism of Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a primary method for functionalizing the ethynyl group. The mechanism involves a catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) complex.
Transmetallation: A copper(I) acetylide, formed in situ from the terminal alkyne (the ethynyl group of the oxazole) and a copper(I) salt (CuI), transfers the acetylide ligand to the palladium center.
Reductive Elimination: The two organic ligands on the palladium complex are eliminated to form the C-C coupled product (the 3-alkynyl-substituted oxazole), regenerating the Pd(0) catalyst.
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction provides an efficient route to 1,4-disubstituted 1,2,3-triazoles. The widely accepted mechanism involves:
Formation of a copper(I) acetylide with the terminal ethynyl group of the oxazole.
Coordination of the organic azide to the copper center.
A [3+2] cycloaddition reaction occurs on the copper template, leading to a six-membered copper-containing intermediate (a copper triazolide).
Protonolysis of the copper-triazolide bond releases the triazole product and regenerates a copper catalyst to continue the cycle. This process is highly regioselective, yielding the 1,4-isomer exclusively. chemrxiv.org
Mechanism of Ring-Opening via Nucleophilic Attack: While a specific mechanism for this compound is not detailed, a plausible pathway based on general oxazole chemistry involves the initial attack of a nucleophile at an electron-deficient carbon of the ring (e.g., C2 or C5). pharmaguideline.com This disrupts the aromaticity and leads to the cleavage of the weak N-O single bond, which has a low bond dissociation energy. The resulting open-chain intermediate, often a vinyl nitrile or related species, can then undergo further reaction or rearrangement depending on the specific nucleophile and reaction conditions. In some cases, the formation of a stable open-form carbanion intermediate drives the transformation. chemrxiv.orgchemrxiv.org
Computational and Theoretical Investigations of 5 Ethyl 3 Ethynyl 1,2 Oxazole
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are a cornerstone of modern chemistry, allowing for the detailed examination of molecular and electronic characteristics. For 5-ethyl-3-ethynyl-1,2-oxazole, these methods can elucidate the influence of the ethyl and ethynyl (B1212043) substituents on the 1,2-oxazole (isoxazole) ring.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. irjweb.commdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional structure. irjweb.comaip.org This process, known as geometry optimization, finds the lowest energy conformation by calculating forces on each atom and adjusting their positions until a minimum energy state is reached.
The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the substituents on the isoxazole (B147169) ring. For instance, calculations would reveal the degree of planarity between the heterocyclic ring and the linear ethynyl group.
Illustrative Data from DFT Geometry Optimization:
| Parameter | Description | Illustrative Value Range |
|---|---|---|
| Bond Length (C=N) | Length of the carbon-nitrogen double bond in the isoxazole ring. | ~1.30 - 1.35 Å |
| Bond Length (C≡C) | Length of the carbon-carbon triple bond in the ethynyl group. | ~1.20 - 1.25 Å |
| Bond Angle (O-N-C) | The angle within the isoxazole ring involving the heteroatoms. | ~105° - 110° |
| Dihedral Angle (Ring-Ethyl) | The rotational angle of the ethyl group relative to the plane of the oxazole (B20620) ring. | Variable |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) offer a higher level of theory than standard DFT and are often used to benchmark DFT results or for systems where DFT may not be sufficient. aip.org For this compound, these calculations would provide a more precise description of electron correlation effects, which are important for accurately determining the electronic structure and energy of the molecule.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, FMO analysis, typically performed on a DFT-optimized geometry, reveals key aspects of its chemical reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com Analysis of the spatial distribution of these orbitals would likely show the HOMO and LUMO concentrated around the electron-rich oxazole ring and the reactive π-system of the ethynyl group.
Illustrative Table of FMO Parameters:
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | ELUMO | Indicates electron-accepting ability (electrophilicity). |
| Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability. irjweb.com |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the global electrophilic nature of the molecule. |
Spectroscopic Property Prediction from Theoretical Models
Computational models are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm the identity and structure of a synthesized compound like this compound.
Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds. researchgate.net For this molecule, characteristic frequencies for the C≡C stretch of the ethynyl group, C=N and C-O stretches within the oxazole ring, and C-H stretches of the ethyl group would be calculated. These theoretical spectra help in the assignment of experimental FT-IR bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. The predicted shifts are crucial for assigning signals in experimental NMR spectra to specific atoms, confirming the connectivity of the molecule.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. nih.gov This allows for the prediction of the UV-Vis absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., π→π* transitions) within the conjugated system of the molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathway of a chemical reaction. researchgate.net For this compound, this could involve studying reactions such as cycloadditions or substitutions at the ethynyl group or the oxazole ring. clockss.org
Using DFT, chemists can map the potential energy surface of a reaction. This involves locating and calculating the energies of:
Reactants and Products: The starting and ending points of the reaction.
Intermediates: Stable, but often short-lived, molecules formed during the reaction. nih.govnih.gov
Transition States (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. researchgate.net
By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. For example, one could model the [3+2] cycloaddition (a "click" reaction) of an azide (B81097) with the ethynyl group of this compound to form a triazole, a common transformation for this class of compounds. chemrxiv.org The calculations would reveal whether the reaction proceeds in a single step or through intermediates and what the activation energy for the process is.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Binding
While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.comnih.gov MD applies classical mechanics to a system, allowing for the observation of dynamic processes like conformational changes and intermolecular interactions.
For a small molecule like this compound in a non-biological context, MD simulations can be used to:
Analyze Conformational Dynamics: Study the rotation of the ethyl group and the flexibility of the molecule in different environments (e.g., in various solvents).
Investigate Intermolecular Interactions: Simulate how the molecule interacts with solvent molecules or other solutes in a mixture. This can provide insights into solubility and aggregation behavior.
Explore Material Properties: The use of similar ethynyl oxazoles in the construction of molecular machines like nanorotors highlights the importance of understanding their dynamic and rotational properties, which can be explored with MD. chemrxiv.org
Intermolecular Interactions and Complex Formation (e.g., van der Waals complexes)
Computational and theoretical studies offer a molecular-level understanding of the non-covalent interactions that govern the behavior of this compound in various environments. While specific experimental data on the complex formation of this particular molecule is not extensively documented in publicly available literature, theoretical models and computational chemistry provide significant insights into its potential intermolecular interactions, such as the formation of van der Waals complexes. These investigations are crucial for predicting its physical properties, crystal packing, and interactions with biological targets.
The structure of this compound, featuring an aromatic oxazole ring, a linear ethynyl group, and a flexible ethyl group, allows for a variety of intermolecular interactions. These can be dissected and analyzed using computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).
Key Intermolecular Interaction Sites:
Oxazole Ring: The oxazole ring itself is a key player in intermolecular interactions. The nitrogen atom can act as a hydrogen bond acceptor, a characteristic feature of many nitrogen-containing heterocycles. The π-system of the ring can participate in π-π stacking interactions with other aromatic systems.
Ethynyl Group: The triple bond of the ethynyl group is electron-rich, making it capable of participating in π-π interactions. Furthermore, the terminal hydrogen atom of the ethynyl group can act as a weak hydrogen bond donor.
Ethyl Group: The ethyl group primarily engages in weaker van der Waals forces, specifically dispersion or London forces, due to transient fluctuations in electron density.
Van der Waals Complexes and Interaction Energies:
Theoretical studies on the parent oxazole ring have shown its capability to form van der Waals complexes with various small molecules. For instance, in complexes with gases like CO2 and N2, the primary interaction sites are the nitrogen atom and the C-H bonds of the oxazole ring, which can act as hydrogen bond donors. europa.eu The binding energies in these complexes are typically modest, characteristic of non-covalent interactions.
For this compound, the formation of dimers and larger clusters would be governed by a combination of interactions. Computational energy decomposition analysis can partition the total interaction energy into distinct components: electrostatic, exchange-repulsion, polarization, and dispersion.
A hypothetical analysis of a this compound dimer could reveal several possible orientations with varying interaction energies. For example, a stacked conformation would maximize π-π interactions between the oxazole ring and the ethynyl group of a neighboring molecule. A head-to-tail arrangement might favor hydrogen bonding between the ethynyl hydrogen of one molecule and the oxazole nitrogen of another.
Influence of Substituents on Intermolecular Interactions:
The ethyl and ethynyl substituents significantly influence the intermolecular interaction profile compared to the unsubstituted oxazole ring.
The ethynyl group introduces the possibility of C-H···N and C-H···O hydrogen bonds, as well as enhancing π-stacking capabilities.
Detailed Research Findings:
The following table summarizes the potential intermolecular interactions for this compound and their likely contributing molecular components, based on theoretical considerations and data from related compounds.
| Interaction Type | Donor/Acceptor Moiety 1 | Donor/Acceptor Moiety 2 | Estimated Relative Strength |
| Hydrogen Bonding | Ethynyl C-H (Donor) | Oxazole Nitrogen (Acceptor) | Moderate |
| Ethynyl C-H (Donor) | Oxazole Oxygen (Acceptor) | Weak | |
| π-π Stacking | Oxazole Ring (π-system) | Oxazole Ring (π-system) | Moderate to Strong |
| Oxazole Ring (π-system) | Ethynyl Group (π-system) | Moderate | |
| Ethynyl Group (π-system) | Ethynyl Group (π-system) | Weak to Moderate | |
| Van der Waals | Ethyl Group C-H | Any atom on adjacent molecule | Weak |
| Oxazole Ring C-H | Any atom on adjacent molecule | Weak |
Exploratory Applications in Functional Materials and Supramolecular Chemistry
Role as a Versatile Synthetic Building Block in Organic Synthesis
Ethynyl (B1212043) oxazoles are recognized as versatile building blocks in modern synthetic and medicinal chemistry. chemrxiv.org Their utility stems from the dual functionality of the stable oxazole (B20620) core and the highly reactive terminal alkyne. This structure allows for participation in a wide array of chemical transformations, making them valuable intermediates for constructing complex molecular architectures. chemrxiv.org
One of the most significant applications of terminal alkynes like that in 5-ethyl-3-ethynyl-1,2-oxazole is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemrxiv.orgchemrxiv.org This reaction provides an efficient and high-yielding pathway to 1,2,3-triazoles, enabling the straightforward linkage of the oxazole moiety to other molecular fragments. chemrxiv.org This methodology is instrumental in drug discovery programs, allowing for the rapid generation of diverse compound libraries. chemrxiv.org
The synthesis of functionalized ethynyl oxazoles often relies on the Sonogashira coupling reaction, where a halo-oxazole is coupled with a protected acetylene (B1199291), followed by deprotection to yield the terminal alkyne. chemrxiv.org The stability and reactivity of these building blocks depend on the substitution pattern on the oxazole ring. chemrxiv.org For instance, the synthesis of 2-ethynyl oxazole derivatives can be challenging due to the sensitivity of the oxazole ring, requiring mild and tolerant reaction conditions to avoid side reactions and decomposition. chemrxiv.org Despite these challenges, protocols for multi-gram synthesis have been developed, expanding their accessibility for various applications. chemrxiv.org The resulting ethynyl oxazoles serve as key intermediates in the total synthesis of complex natural products, particularly marine-derived macrocycles, and in the creation of novel synthetic analogs. chemrxiv.org
Integration into Polymeric and Nanomaterials
The incorporation of oxazole rings into polymer backbones is a strategy to enhance the thermal stability of materials, a property sought after in industries such as aerospace. asccindapur.com The rigid, conjugated structure of the oxazole unit contributes to the durability of polymers in harsh environments. asccindapur.com Ethynyl oxazoles, with their reactive alkyne group, are valuable monomers for creating such advanced polymers.
A direct method for synthesizing polymers featuring oxazole rings is through metal-free [2+2+1] cycloaddition polymerization. rsc.orgresearchgate.net This process uses monomers containing alkyne and nitrile functionalities, which react to form the polyoxazole backbone. rsc.org This approach demonstrates the potential for monomers structurally related to this compound to be used in creating functional polymers with high thermal stability and defined molecular weights. rsc.org
Furthermore, the Sonogashira coupling reaction, used to synthesize ethynyl oxazoles, is also a powerful tool for polymerization. nih.gov This reaction can be used to create novel copolymers that incorporate ethynylene linkers into the polymer chain, suggesting a direct pathway for integrating ethynyl oxazole units into conjugated polymers. nih.gov Such polymers are of interest for their optical and electrochemical properties. nih.gov
In the realm of nanomaterials, oxazole derivatives have been synthesized on the surface of magnetic nanoparticles (MNPs). nanomaterchem.com This involves immobilizing a palladium complex on the nanoparticle surface to catalyze the formation of oxazoles, demonstrating a method to anchor these heterocyclic units to nanostructures. nanomaterchem.com Additionally, oxazole derivatives have been employed as ligands in vanadium-based catalysts for polymerization processes like ethylene-norbornene copolymerization, highlighting their role in controlling polymer microstructure and physical properties. mdpi.com
Development of Molecular Machines and Devices (e.g., Nanorotors)
The rigid and linear geometry conferred by the acetylene linker makes ethynyl oxazoles particularly suitable for the construction of molecular machines. chemrxiv.org This structural feature allows for axial rotation around the linker while maintaining a defined spatial orientation of the connected molecular components. chemrxiv.org This property has been specifically utilized in the design and assembly of supramolecular nanorotors. chemrxiv.org
In these systems, terminal unsubstituted ethynyl heterocycles, including oxazoles, are coupled with a core substrate to form multi-component molecular rotors. chemrxiv.org The function of these nanodevices, such as the speed and mode of rotation, can be controlled by external stimuli, for example, through the addition or removal of copper ions. chemrxiv.org The ability of ethynyl oxazoles to act as key components in these dynamic molecular systems opens up possibilities for exploring microscopic mechanisms and developing novel nano-objects with controllable motion. chemrxiv.org
Application as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs) for Gas Capture and Separation
The oxazole moiety possesses heteroatoms with lone pairs of electrons, making it a viable ligand for coordinating with metal ions. chemrxiv.org The nitrogen atom in the oxazole ring can act as a donor, enabling its use in coordination chemistry. This coordinating ability allows oxazole-containing compounds to be incorporated into larger, metal-based structures such as Metal-Organic Frameworks (MOFs). asccindapur.com
MOFs are porous crystalline materials with high surface areas, making them promising candidates for gas capture and separation. asccindapur.com Theoretical studies have shown that the oxazole molecule exhibits favorable interactions with carbon dioxide (CO₂), suggesting its potential as a functional ligand within MOFs for selective CO₂ capture from gas mixtures containing nitrogen (N₂). asccindapur.com The study indicates that oxazole has a stronger affinity for CO₂ than for N₂, which is a critical property for effective gas separation. asccindapur.com This selectivity highlights the potential of using oxazole-based linkers to design MOFs tailored for environmental applications, such as capturing CO₂ from flue gas. asccindapur.com
Photophysical Applications (e.g., Scintillating, Photochromic, Fluorescence Properties if applicable to ethynyl oxazoles generally)
Trisubstituted oxazole derivatives are known to exhibit a range of interesting photophysical properties, including scintillating, photochromic, and fluorescence switching capabilities. chemrxiv.org The incorporation of an ethynyl group, which extends the π-conjugated system, can significantly influence these optical properties.
Fluorescence: Many oxazole derivatives are fluorescent, emitting light in the blue and near-ultraviolet regions. chemrxiv.org The substitution pattern on the oxazole ring plays a crucial role in determining the fluorescence characteristics. chemrxiv.org For instance, incorporating π-conjugated spacers, such as an alkyne, at the 2- or 5-position of a disubstituted aryloxazole can lead to new fluorescent dyes. rsc.org These dyes can exhibit emissions across the visible spectrum, significant Stokes shifts, and strong solvatochromic fluorescence, where the emission color changes with the polarity of the solvent. rsc.org Studies on various oxazole derivatives have demonstrated their potential as fluorophores for applications such as organelle-targeting fluorescent probes in cellular imaging. mdpi.com
Below is a table summarizing the photophysical properties of selected alkynyl oxazole derivatives and related compounds from research findings.
| Compound Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Key Features |
| 2-Alkynyloxazole Dyes | ~330-350 | ~410-465 | 65-125 | Emission in the blue-violet region. rsc.org |
| 2,5-Disubstituted Aryloxazoles | ~350-450 | ~400-700 | up to 208 | Strong solvatochromic fluorescence. rsc.org |
| General Oxazole Derivatives | N/A | ~360-413 | N/A | Investigated for laser emission. chemrxiv.org |
This table is interactive. Users can sort the columns to compare the properties of different compound classes.
Scintillating and Photochromic Properties: Beyond fluorescence, certain trisubstituted oxazoles have been noted for their scintillating and photochromic behaviors. chemrxiv.org Scintillators are materials that emit light when excited by ionizing radiation, while photochromic compounds undergo a reversible color change upon exposure to light. chemrxiv.org While detailed studies on the specific photochromic and scintillating properties of this compound are not widely available, the general class of substituted oxazoles has shown promise in these areas, suggesting a potential avenue for future research. chemrxiv.org
Derivatization and Analog Development Based on 5 Ethyl 3 Ethynyl 1,2 Oxazole Core
Systematic Functionalization of the Ethynyl (B1212043) Group for Diversification
The terminal ethynyl group is a highly versatile functional handle for molecular elaboration, primarily through carbon-carbon bond-forming reactions and cycloadditions. The synthesis of ethynyl-substituted oxazoles can be challenging due to the sensitivity of the oxazole (B20620) ring, but their utility as chemical building blocks is significant. chemrxiv.orgchemrxiv.org
One of the most powerful methods for diversifying terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the ethynyl group with a wide array of organic azides. This approach can yield diverse heterocyclic compounds with high yields, often exceeding 95%, and straightforward purification. chemrxiv.org Applying this to the 5-ethyl-3-ethynyl-1,2-oxazole core, a vast library of derivatives can be generated by varying the substituent on the azide (B81097) partner. For instance, reacting the core molecule with benzyl azide would yield a derivative featuring a benzyl-substituted triazole, while using a functionally-derivatized azide could introduce new reactive sites or property-modulating groups. chemrxiv.org
The Sonogashira coupling is another key transformation, enabling the formation of C(sp)-C(sp²) bonds. This palladium-catalyzed cross-coupling reaction would link the terminal alkyne of the oxazole core to various aryl or vinyl halides. This method systematically introduces diverse aromatic and olefinic moieties, directly influencing the electronic and steric properties of the resulting molecule.
| Reaction Type | Reactant | Resulting Moiety | Potential Application |
| Azide-Alkyne Cycloaddition | Benzyl Azide | 1-Benzyl-4-(5-ethyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole | Core for polyheterocyclic systems |
| Azide-Alkyne Cycloaddition | Ethyl 2-azidoacetate | Ethyl 2-(4-(5-ethyl-1,2-oxazol-3-yl)-1H-1,2,3-triazol-1-yl)acetate | Introduction of ester functionality |
| Sonogashira Coupling | Iodobenzene | 3-(Phenylethynyl)-5-ethyl-1,2-oxazole | Extension of π-conjugation |
| Sonogashira Coupling | Vinyl Bromide | 3-(But-1-en-3-ynyl)-5-ethyl-1,2-oxazole | Introduction of a diene system |
Modification of the Ethyl Substituent and Oxazole Ring Positions
Further analog development can be achieved by modifying the ethyl group at the C5 position and by functionalizing the remaining unsubstituted C4 position of the oxazole ring.
Modification of the Ethyl Group: The ethyl substituent, while less reactive than the ethynyl group, offers opportunities for functionalization. Late-stage C-H activation methodologies, although challenging, could potentially introduce functionality. More classical approaches might involve radical-based halogenation at the benzylic-like position of the ethyl group, followed by nucleophilic substitution to introduce groups like hydroxyls, amines, or cyanides. However, such transformations must be carefully designed to avoid compromising the stability of the oxazole ring.
Functionalization of the Oxazole Ring: The oxazole ring has distinct reactivity patterns. The C2 position is generally the most susceptible to deprotonation, followed by C5 and then C4. pharmaguideline.com For the this compound core, the C4 position is the only unsubstituted carbon and a prime target for electrophilic substitution, provided the ring is sufficiently activated. pharmaguideline.com However, electrophilic substitutions on the oxazole ring are often difficult unless electron-releasing groups are present. pharmaguideline.com
A more viable strategy for functionalizing the C4 position is through a metalation-iodination sequence. researchgate.net This would involve deprotonation at the C4 position using a strong base, followed by quenching with an iodine source to install an iodo group. This 4-iodo derivative then becomes a versatile precursor for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings), allowing for the introduction of a wide range of substituents at this position. Research has shown that transformations using lithium hexamethyldisilazide (LiHMDS) and a bromine source can selectively functionalize the 4-position of an oxazole-5-carboxylate. chemrxiv.orgchemrxiv.org
Synthesis of Polyheterocyclic Systems Incorporating the this compound Moiety
The this compound moiety is an excellent building block for constructing more complex polyheterocyclic systems. As discussed, the azide-alkyne cycloaddition reaction is a primary method for linking the oxazole core to another heterocyclic system via a 1,2,3-triazole bridge. chemrxiv.org This strategy allows for the modular assembly of complex molecules from simpler, pre-functionalized heterocyclic precursors.
Furthermore, derivatives created through the methods described in sections 7.1 and 7.2 can serve as intermediates for subsequent cyclization reactions. For example, a derivative functionalized with a carboxylic acid and an amine on different parts of the molecule could undergo an intramolecular condensation to form a new lactam ring. The acetylene (B1199291) linker itself provides a linear and rigid geometry that can be exploited in the design of supramolecular structures and nanorotors. chemrxiv.org
Structure-Property Relationship Studies for New Derivatives (Non-biological context)
The systematic derivatization of the this compound core enables detailed studies of structure-property relationships. In a non-biological context, these relationships are key to developing new materials with tailored electronic, optical, or physical properties. The oxazole ring itself has a low degree of aromaticity compared to benzene, and its electronic properties are sensitive to substitution. clockss.org
Modifying the substituents allows for the fine-tuning of several key molecular properties:
Electronic Properties: Extending conjugation by adding aromatic groups via Sonogashira coupling at the ethynyl position would decrease the HOMO-LUMO gap, likely red-shifting the molecule's absorption and emission spectra. Introducing electron-withdrawing or electron-donating groups at the C4 position or on appended aromatic rings would modulate the dipole moment and polarizability of the molecule.
Physical Properties: The addition of bulky substituents will increase steric hindrance, affecting crystal packing and potentially disrupting π-π stacking interactions. Introducing polar functional groups, such as those derived from click chemistry with functionalized azides, would increase solubility in polar solvents.
Geometric Properties: The linear nature of the ethynyl linker is a defining structural feature. chemrxiv.org Derivatization of this group maintains this linearity, which is a desirable trait for the construction of liquid crystals or molecular wires.
| Structural Modification | Anticipated Property Change | Rationale |
| Addition of aryl groups to the ethynyl terminus | Red-shift in UV-Vis absorption | Increased π-conjugation |
| Introduction of polar groups (e.g., esters, amides) | Increased polarity and dipole moment | Introduction of polar covalent bonds |
| Formation of 1,2,3-triazole via click chemistry | Increased nitrogen content, potential for H-bonding | Incorporation of a highly polar heterocyclic ring |
| Functionalization at C4 with bulky groups | Disruption of crystal packing | Increased steric hindrance |
| Conversion to polyheterocyclic systems | Altered molecular geometry and rigidity | Formation of new ring systems |
By systematically synthesizing and characterizing these new derivatives, a deeper understanding of how specific structural motifs influence the macroscopic properties of the resulting compounds can be achieved.
Emerging Research Frontiers and Future Perspectives in 5 Ethyl 3 Ethynyl 1,2 Oxazole Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of ethynyl-substituted oxazoles has historically been hampered by challenges related to the sensitivity of the oxazole (B20620) ring, particularly its lability under acidic conditions. chemrxiv.org Traditional synthetic pathways often require multi-step processes and careful handling, which can limit accessibility for broader applications. chemrxiv.org However, emerging research is focused on overcoming these hurdles through innovative and sustainable methodologies.
A prominent modern approach involves the Sonogashira coupling reaction, which couples a silyl-protected acetylene (B1199291) with a halogenated oxazole precursor. chemrxiv.org This method is valued for its high selectivity and tolerance of various functional groups. chemrxiv.org For instance, the synthesis of isomeric 5-ethynyl oxazoles has been achieved starting from the corresponding halooxazoles, with iodides often providing higher yields and selectivity compared to bromides. chemrxiv.org
In the pursuit of sustainability, "green chemistry" principles are being integrated into oxazole synthesis. One such approach is the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. cbccollege.inrjstonline.com These green protocols often utilize less hazardous solvents and reagents, aligning with the growing demand for environmentally benign chemical manufacturing. cbccollege.in
Comparative Analysis of Synthetic Methodologies
| Methodology | Key Features | Advantages | Reported Yields | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a halo-oxazole with a terminal alkyne. chemrxiv.org | High selectivity, functional group tolerance, well-documented. chemrxiv.org | Varies; can be high with optimized conditions. chemrxiv.org | chemrxiv.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. cbccollege.inrjstonline.com | Reduced reaction time, potential for higher yields, energy efficiency. cbccollege.in | Often high; part of "green synthesis" protocols. cbccollege.inrjstonline.com | cbccollege.inrjstonline.com |
| Lithiation of Halooxazoles | Formation of a lithiated intermediate followed by reaction with an electrophile. chemrxiv.org | Provides an alternative pathway for functionalization. chemrxiv.org | Dependent on substrate stability and reaction conditions. chemrxiv.org | chemrxiv.org |
Exploration of Unconventional Reactivity Patterns
The ethynyl (B1212043) group of 5-ethyl-3-ethynyl-1,2-oxazole is a gateway to a wide array of chemical transformations. Beyond traditional reactions, researchers are exploring unconventional reactivity patterns to generate novel molecular architectures.
Click Chemistry: The terminal alkyne functionality makes ethynyl oxazoles ideal building blocks for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemrxiv.orgmdpi.com This reaction is exceptionally efficient and high-yielding, allowing for the straightforward synthesis of diverse 1,2,3-triazole-substituted oxazoles with simple purification. chemrxiv.orgchemrxiv.org Such cycloadducts are of high interest in medicinal chemistry for creating new drug candidates and prodrugs with selective reactivity. chemrxiv.org
Photocatalysis: A frontier in alkyne chemistry is the use of visible-light photocatalysis to trigger novel reactions under mild conditions. acs.org Research on related bromoalkynes has demonstrated that organic dyes, such as Rhodamine B, can effectively catalyze C(sp)–S cross-coupling reactions with thiols under purple LED light in an open-air atmosphere. acs.orgacs.org This methodology avoids the need for inert atmospheres and harsh reagents, opening the door for similar light-triggered functionalization of the ethynyl group in this compound. acs.org
Emerging Reactivity of the Ethynyl Group
| Reaction Type | Description | Key Reagents/Conditions | Potential Outcome for this compound | Reference |
|---|---|---|---|---|
| Azide-Alkyne Click Reaction | 1,3-dipolar cycloaddition between the ethynyl group and an azide (B81097). chemrxiv.org | CuSO₄ catalyst, various azides. chemrxiv.org | Formation of highly functionalized 1,2,3-triazole derivatives. chemrxiv.org | chemrxiv.orgchemrxiv.org |
| Visible-Light Photocatalysis | Light-induced reaction, for example, thiolation of the alkyne. acs.org | Rhodamine B photocatalyst, purple LED light. acs.org | Synthesis of alkynyl thioethers under mild, green conditions. acs.org | acs.orgacs.org |
Advanced Materials Integration and Performance Optimization
The unique electronic and structural properties of ethynyl oxazoles make them attractive candidates for integration into advanced materials.
Molecular Machinery: The rigid, rod-like nature of the ethynyl group is a desirable feature in the construction of molecular-scale machines. chemrxiv.org Ethynyl oxazoles have been identified as potential components for nanorotors, where the rotational freedom and minimal steric hindrance of the acetylene unit are crucial for function. chemrxiv.org These nano-objects could find applications in areas like nanofluidics and molecular computing. chemrxiv.org
Enhanced Gas Capture Materials: Theoretical studies on the parent oxazole ring show its potential as a ligand in Metal-Organic Frameworks (MOFs) for gas capture. europa.eu The performance of such materials can be significantly enhanced by integration with metallic clusters or surfaces. europa.eu Simulations predict that adding metallic clusters like Cu₆ or surfaces such as ZnO or Cu to an oxazole-based framework dramatically increases the adsorption capacity for gases like CO₂, suggesting a path for performance optimization. europa.eu This indicates that polymers or frameworks derived from this compound could be similarly enhanced.
Theoretical Validation of Novel Properties and Applications
Computational chemistry provides powerful insights into the behavior of molecules, guiding experimental work. Theoretical studies on the oxazole ring system are validating its potential for specific, high-value applications.
A key area of investigation is the selective capture of carbon dioxide (CO₂). europa.eu Ab initio calculations at the MP2/aug-cc-pVXZ level of theory have been used to study the van der Waals complexes formed between oxazole and atmospheric gases. europa.eu These studies reveal that oxazole exhibits significantly stronger binding and higher selectivity for CO₂ compared to nitrogen (N₂). europa.eu The calculations identify specific interaction pathways, with the global minimum energy structure for the oxazole-CO₂ complex involving interactions between the CO₂ and both the nitrogen and hydrogen atoms of the oxazole ring. europa.eu
Theoretical Binding Affinities of Oxazole
| Complex | Computational Level | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Oxazole-CO₂ | MP2/AVTZ | Two stable structures identified; global minimum shows strong interaction. europa.eu | Demonstrates inherent selectivity for CO₂. europa.eu | europa.eu |
| Oxazole-N₂ | MP2/AVTZ | Four stable adsorption sites identified, with weaker binding than CO₂. europa.eu | Confirms selectivity for CO₂ over N₂. europa.eu | europa.eu |
| Oxazole-CO₂ on Metallic Surfaces | Monte Carlo Simulations | Adsorption capacity is significantly enhanced by Cu and ZnO surfaces. europa.eu | Provides a strategy for designing high-performance capture materials. europa.eu | europa.eu |
Prospects for Interdisciplinary Research Beyond Current Scope
The versatility of the this compound scaffold opens avenues for research that bridge traditional scientific disciplines.
Medicinal and Pharmaceutical Chemistry: Oxazole derivatives are known to possess a vast range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties. cbccollege.in The ability to easily functionalize the ethynyl group via click chemistry makes this compound an excellent platform for developing libraries of new therapeutic agents and for the total synthesis of complex, biologically active natural products. cbccollege.inchemrxiv.org
Agrochemicals: The biological activity of oxazole-containing compounds extends to agriculture, where they have been investigated as potential pesticides and herbicides. cbccollege.in
Materials Science and Nanotechnology: Beyond nanorotors, the electronic properties of ethynyl oxazoles make them candidates for use in organic electronics, such as dyes and pigments. cbccollege.in Their ability to be incorporated into larger, complex molecular architectures via polymerization or cycloaddition reactions suggests applications in creating novel polymers and supramolecular assemblies. chemrxiv.org
Q & A
Basic Synthesis: What are the key steps and reaction conditions for synthesizing 5-ethyl-3-ethynyl-1,2-oxazole?
Answer:
The synthesis of this compound likely involves cyclization of precursor molecules, similar to methods used for structurally related oxazole derivatives. For example:
- Step 1: Preparation of a substituted oxazole ring via cyclocondensation of nitriles or aldehydes with hydroxylamine derivatives.
- Step 2: Introduction of the ethynyl group via Sonogashira coupling or alkyne functionalization under inert atmosphere (e.g., nitrogen) to prevent oxidation .
- Key Conditions: Use of Lewis acid catalysts (e.g., ZnI₂) for cyclization and temperature control (e.g., 60–80°C) to minimize side reactions .
Advanced Synthesis: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Answer:
Yield optimization requires systematic parameter tuning:
- Reaction Monitoring: Use HPLC or GC-MS to track intermediate formation and purity .
- Catalyst Screening: Test alternative catalysts (e.g., Pd-based for coupling steps) to enhance selectivity .
- Scale-Up Considerations: Transition from batch reactors to continuous flow systems for improved heat/mass transfer, as demonstrated in scaled oxadiazole syntheses .
Structural Characterization: What crystallographic tools and software are recommended for resolving the molecular structure of this compound?
Answer:
- Software: SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation of thermal ellipsoids) are industry standards .
- Data Collection: High-resolution X-ray diffraction (XRD) with twinned crystal handling, as implemented in SHELXD pipelines .
- Validation: Cross-validate bond lengths/angles with DFT calculations to resolve discrepancies in electron density maps .
Biological Activity: How should researchers design assays to investigate the interaction of this compound with biological targets?
Answer:
- Target Selection: Prioritize proteins with nucleophilic residues (e.g., cysteine) due to the ethynyl group’s potential for covalent bonding .
- Assay Design:
- Covalent Binding: Use mass spectrometry to detect adduct formation .
- Functional Studies: Pair with mutagenesis (e.g., Cys→Ser mutations) to confirm binding specificity .
- Data Interpretation: Compare dose-response curves with non-covalent analogs to distinguish mechanisms .
Data Contradictions: How can conflicting reports about the biological activity of this compound be resolved?
Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature) and compound purity (≥95% by NMR) .
- Structural Analog Studies: Compare activity with derivatives (e.g., 5-ethyl-3-methyl-1,2-oxazole) to isolate substituent effects .
- Meta-Analysis: Use statistical tools (e.g., Bayesian modeling) to reconcile EC₅₀ variations across cell lines .
Computational Modeling: What strategies predict the reactivity of this compound in medicinal chemistry applications?
Answer:
- Quantum Mechanics (QM): Calculate Fukui indices to identify electrophilic sites (e.g., ethynyl carbon) prone to nucleophilic attack .
- Molecular Dynamics (MD): Simulate binding kinetics with target proteins (e.g., kinases) to prioritize synthetic targets .
- SAR Analysis: Map substituent effects using libraries of oxazole derivatives (e.g., halogen vs. alkyl substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
